Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate
CAS No.:
Cat. No.: VC18647576
Molecular Formula: C14H22F2N2O6
Molecular Weight: 352.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22F2N2O6 |
|---|---|
| Molecular Weight | 352.33 g/mol |
| IUPAC Name | tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid |
| Standard InChI | InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-5-4-12(13,14)11(8-16)6-15-7-11;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
| Standard InChI Key | PXWDCMLPPCSOQT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C2(C1)CNC2)(F)F.C(=O)(C(=O)O)O |
Introduction
Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate is a complex organic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms in a diaza configuration and two fluorine atoms. This compound is notable for its applications in medicinal chemistry, particularly as a building block in the synthesis of various biologically active molecules, including enzyme inhibitors and other pharmaceuticals.
Chemical Identifiers
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CAS Number: 2940958-71-2
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MDL Number: MFCD34596048
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PubChem CID: 162342355
Synonyms
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Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid
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AT29053
SMILES Notation
The SMILES notation for this compound is: O=C(N(CCC1(F)F)CC21CNC2)OC(C)(C)C.O=C(O)C(O)=O .
Synthesis and Production
The synthesis of tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate typically involves multi-step organic reactions. In industrial settings, continuous flow reactors can be employed to enhance yield and consistency during production. Automation in reagent addition and product isolation further increases efficiency and scalability of the synthesis process.
Medicinal Chemistry
This compound is used as a building block in the synthesis of various biologically active molecules, including enzyme inhibitors and other pharmaceuticals. Its unique spirocyclic structure and difluorinated groups enhance its potential reactivity and biological activity.
Material Science
Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate also finds applications in material science, where its specific properties can be leveraged for innovative materials development.
Chemical Reactions and Interactions
The compound participates in various chemical reactions, often involving its interaction with specific molecular targets such as enzymes or receptors. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to evaluate these interactions quantitatively.
Comparison with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate | Difluorinated structure enhances reactivity |
| Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | No fluorination; simpler structure |
| Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate | Fluorination at different positions |
| Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate | Contains an oxo group; altered reactivity |
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